4-Hydroxy Clonidine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

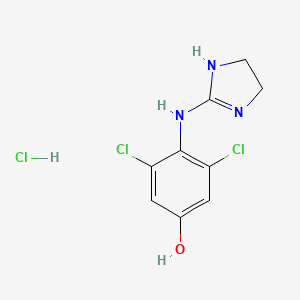

3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O.ClH/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9;/h3-4,15H,1-2H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBONCQPFTCTEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization As a Metabolite of Clonidine

The metabolic conversion to 4-hydroxyclonidine (B1212182) primarily occurs in the liver. In vitro studies using human liver microsomes have identified the cytochrome P450 enzyme system as the main catalyst for this reaction. Specifically, CYP2D6 is the major enzyme responsible for the 4-hydroxylation of clonidine (B47849), with other isoforms such as CYP1A2, CYP3A4, CYP1A1, and CYP3A5 also contributing to a lesser extent. nih.gov The rate of formation of 4-hydroxyclonidine can be influenced by factors that affect the activity of these enzymes, such as genetic polymorphisms or co-administration of other drugs.

Academic Significance in Drug Metabolism and Discovery Research

The study of 4-Hydroxy Clonidine (B47849) Hydrochloride holds considerable importance in the fields of drug metabolism and discovery. Its characterization has provided valuable insights into the metabolic pathways of clonidine, aiding in a more comprehensive understanding of its pharmacokinetics in various populations. For instance, understanding the role of CYP2D6 in its formation helps to explain inter-individual variability in clonidine metabolism.

In the realm of drug discovery, 4-Hydroxy Clonidine Hydrochloride serves as a critical reference standard. scbt.com Pharmaceutical companies and research laboratories utilize it for the development and validation of analytical methods to quantify clonidine and its metabolites in biological samples. scbt.com This is essential for pharmacokinetic studies, bioequivalence assessments, and quality control during the manufacturing of clonidine.

Furthermore, the distinct pharmacological profile of this compound, particularly its reduced central nervous system penetration, makes it a valuable tool in structure-activity relationship (SAR) studies. By comparing the receptor binding affinities and physiological effects of clonidine with its 4-hydroxy metabolite, researchers can better understand the structural requirements for central versus peripheral alpha-2 adrenoceptor activity. This knowledge can guide the design of new alpha-2 adrenergic agonists with improved selectivity and potentially fewer central side effects. The exploration of such peripherally selective agonists could lead to novel therapeutic agents for conditions where peripheral alpha-2 adrenoceptor activation is desired without the sedative and hypotensive effects associated with central action.

Structural Elucidation and Naming Convention in Research Literature

Enzymatic Hydroxylation Processes in Hepatic and Extrahepatic Systems

The conversion of clonidine to 4-hydroxyclonidine (B1212182) occurs through a process known as hydroxylation, a key reaction in phase I metabolism. nih.govdrugbank.com This process is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver but also present in other tissues. nih.govfrontiersin.org These enzymes are responsible for metabolizing a vast array of foreign compounds, preparing them for elimination from the body. youtube.com

Role of Cytochrome P450 Isoforms in 4-Hydroxylation

The 4-hydroxylation of clonidine is not the work of a single enzyme but rather a collaborative effort of several CYP isoforms. nih.govnih.gov Research has identified a handful of these enzymes that play a significant role in this specific metabolic reaction.

While CYP2D6 is the major player, other CYP isoforms also contribute to the formation of 4-hydroxyclonidine. nih.govnih.gov These include CYP1A2, CYP3A4, CYP1A1, and CYP3A5. nih.govdrugbank.comnih.gov Inhibition studies have shown that CYP3A4/5 and CYP1A1/2 have a lesser but still notable role in this process. nih.gov Specifically, at a low substrate concentration, inhibition of CYP3A4 and CYP1A2 resulted in a 22.6% and 14.5% reduction in 4-hydroxyclonidine formation, respectively. nih.gov The involvement of multiple isoforms underscores the complexity of drug metabolism and the potential for drug-drug interactions, as other medications may compete for or inhibit these same enzymes. nih.gov

Kinetic Characterization of 4-Hydroxylation Reactions

To better understand the efficiency and capacity of the enzymatic reactions involved in clonidine metabolism, researchers have determined key kinetic parameters. These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its maximum reaction rate.

The kinetics of clonidine 4-hydroxylation can be described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. The two key parameters of this model are the Michaelis constant (Km) and the maximum velocity (Vmax).

In studies with pooled human liver microsomes (HLM), the 4-hydroxylation of clonidine exhibited a Km of 23.0 ± 2.6 μM and a Vmax of 52.1 ± 2.1 pmol/nmol P450/min. nih.gov For recombinant CYP2D6, the primary enzyme involved, the kinetics were slightly different, with a Km of 10.3 ± 0.7 μM and a Vmax of 26.1 ± 0.5 nmol/nmol P450/min. nih.gov The lower Km value for recombinant CYP2D6 suggests a higher affinity for clonidine compared to the mixed isoforms in human liver microsomes.

Table 1: Michaelis-Menten Parameters for Clonidine 4-Hydroxylation

| Enzyme Source | Km (μM) | Vmax |

|---|---|---|

| Human Liver Microsomes (HLM) | 23.0 ± 2.6 | 52.1 ± 2.1 pmol/nmol P450/min |

Data sourced from in vitro studies. nih.gov

The rate of clonidine 4-hydroxylation is dependent on the concentration of clonidine. nih.gov As the substrate concentration increases, the rate of the reaction also increases until it approaches the Vmax, at which point the enzyme is saturated with the substrate. This relationship is a fundamental principle of enzyme kinetics and is clearly observed in the metabolism of clonidine. nih.gov The interplay between substrate concentration and the kinetic parameters of the involved CYP isoforms ultimately determines the rate of 4-hydroxyclonidine formation in the body.

Impact of Genetic Polymorphisms on 4-Hydroxylation Activity (in vitro/preclinical)

The CYP2D6 enzyme is known for its significant genetic variability, which can lead to wide-ranging differences in drug metabolism among individuals and across ethnic groups. nih.gov This genetic polymorphism is a key factor in the variable metabolic clearance of clonidine. nih.gov

A study focusing on the Chinese Han population investigated the effects of 24 CYP2D6 variants on clonidine metabolism in vitro. nih.gov The findings were significant: when compared to the wild-type CYP2D6*1, the intrinsic clearance (Vmax/Km) of 21 of the 22 novel variants was markedly reduced, with decreases ranging from 1.53% to 83.25%. nih.gov This demonstrates that individuals with these genetic variants, often termed "poor metabolizers," have a diminished capacity to metabolize drugs via the CYP2D6 pathway, which can lead to altered drug effects. nih.govgeekymedics.com

This variability in CYP2D6 function due to genetic polymorphisms helps to explain the wide interindividual differences observed in clonidine's metabolic clearance. nih.gov Retrospective analysis has suggested a relationship between CYP2D6 genotypes and the oral clearance of clonidine, with poor metabolizers showing lower nonrenal clearance of the drug. nih.gov

Modulation of 4-Hydroxylation by Enzyme Inducers and Inhibitors (in vitro/animal models)

The activity of cytochrome P450 enzymes can be influenced by various substances, which are classified as either inducers or inhibitors. geekymedics.com Inducers increase the rate of drug metabolism, while inhibitors slow it down. geekymedics.comyoutube.com

In the context of clonidine's metabolism to 4-hydroxyclonidine, substances that inhibit the key CYP enzymes can significantly impact its clearance. For instance, inhibitors of CYP2D6, CYP1A2, and CYP3A4/5 would be expected to decrease the formation of 4-hydroxyclonidine, potentially leading to higher plasma concentrations of the parent drug. slideshare.netdrugbank.com

Conversely, enzyme inducers could increase the rate of clonidine's 4-hydroxylation. For example, certain drugs are known to induce CYP3A4 activity, which could potentially accelerate the metabolism of clonidine through this pathway. youtube.com The clinical implications of these interactions are an important consideration in polypharmacy scenarios involving clonidine.

Conjugation Pathways of 4-Hydroxyclonidine and its Metabolites

Following its formation, 4-hydroxyclonidine undergoes further metabolic processes known as conjugation, which facilitate its elimination from the body.

Glucuronidation and Sulfation Processes

Glucuronidation and sulfation are major Phase II metabolic pathways for many compounds, including hydroxylated metabolites. nih.govmdpi.com These processes involve the addition of a glucuronic acid or a sulfate (B86663) group, respectively, to the metabolite, making it more water-soluble and easier to excrete. While the specific enzymes and detailed kinetics of 4-hydroxyclonidine glucuronidation and sulfation are not extensively detailed in the provided context, these are common conjugation pathways for phenolic compounds. nih.govmdpi.com

Identification of Conjugated Forms in Biological Matrices (e.g., urine)

The end products of clonidine metabolism, including conjugated forms of 4-hydroxyclonidine, are primarily eliminated through the kidneys. wikipedia.org Analysis of urine can therefore reveal the metabolic fate of the drug. While direct identification of specific glucuronide or sulfate conjugates of 4-hydroxyclonidine in urine is not explicitly detailed in the search results, the detection of metabolites in urine is a standard method in pharmacokinetic studies. nih.govnih.gov For example, studies on other hydroxylated drug metabolites have successfully identified their glucuronide and sulfate conjugates in urine. nih.gov

Comparative Metabolism Studies in Preclinical Species (e.g., rat, dog)

Animal studies are crucial for understanding the metabolism of drugs before human trials. In the case of clonidine, animal studies have shown that the drug is widely distributed in body tissues, with concentrations in organs like the kidneys and liver being higher than in plasma. nih.gov

Species differences in the extent of clonidine's biotransformation have been noted. nih.gov For instance, the oral LD50 of clonidine is 206 mg/kg in mice and 465 mg/kg in rats, indicating species-specific toxicity profiles that may be related to metabolic differences. fda.gov Studies on the metabolism of other compounds in rats have shown that glucuronidation can be a major metabolic pathway, a finding that may have relevance for the clearance of 4-hydroxyclonidine in this species. mdpi.com

Structure Activity Relationship Sar Studies Pertaining to the 4 Hydroxyl Moiety

Conformational Analysis and Molecular Dynamics of 4-Hydroxy Clonidine (B47849) Derivatives

Detailed experimental and computational studies on the conformational analysis and molecular dynamics specifically for 4-hydroxy clonidine are not extensively reported in the available scientific literature. However, general principles of medicinal chemistry allow for postulations. The introduction of a polar hydroxyl group to the phenyl ring would likely have minimal impact on the rotational freedom of the dichlorophenyl ring relative to the imidazoline (B1206853) group. The key conformational aspects of clonidine, such as the boat-like and chair-like tautomeric forms of the imidazoline ring and the relative orientation of the phenylamino (B1219803) group, are expected to be largely preserved. The hydroxyl group itself adds a new site for hydrogen bonding, which could influence its solvation and interaction with macromolecules, but is unlikely to fundamentally alter the core rotational dynamics of the molecule in solution.

Impact of 4-Hydroxylation on Molecular Interactions

The primary impact of 4-hydroxylation on molecular interactions stems from the introduction of a phenolic hydroxyl group. This group can act as both a hydrogen bond donor and acceptor, adding a significant point of potential interaction with receptor binding sites that is absent in the parent compound, clonidine.

Comparative Analysis of Receptor Binding Affinities with Parent Clonidine (in vitro)

Direct, quantitative comparisons of the in vitro receptor binding affinities of 4-hydroxy clonidine and its parent compound, clonidine, are not widely available in published literature. However, some qualitative statements suggest that 4-hydroxy clonidine retains a notable affinity for α2-receptors. One study indicated that 4-hydroxy clonidine is as potent as clonidine in displacing labeled clonidine from a specific antibody, though this reflects immunoreactivity rather than receptor binding affinity.

The following table summarizes the known information regarding the receptor interactions of clonidine, which provides a baseline for understanding the potential targets of its 4-hydroxy metabolite. Without specific Ki or IC50 values for 4-hydroxy clonidine, a direct comparison is not possible.

| Compound | Target Receptor | Affinity (Ki/IC50) |

| Clonidine | α2-Adrenergic Receptor | Data not available in searched sources |

| 4-Hydroxy Clonidine | α2-Adrenergic Receptor | Noted to have "good affinity," but specific quantitative data is not available in searched sources. |

This table is for illustrative purposes and highlights the lack of specific comparative binding data in the available literature.

Theoretical Pharmacophore Modeling and Ligand Design Principles

Specific pharmacophore models for 4-hydroxy clonidine are not described in the reviewed literature. However, pharmacophore models for α2-adrenergic receptor agonists typically include key features present in clonidine: an aromatic ring system, a cationic or potentially cationic center (the imidazoline ring), and specific spatial relationships between these features.

The addition of the 4-hydroxyl group introduces a new potential pharmacophoric feature: a hydrogen bond donor/acceptor site. In ligand design, adding such a group could be a strategy to enhance binding affinity if the target receptor has a corresponding complementary residue in the binding pocket. Conversely, if the binding pocket is predominantly hydrophobic in that region, the addition of a polar hydroxyl group could be detrimental to binding affinity. Given that 4-hydroxy clonidine is a major metabolite, its formation is a result of metabolic processes rather than a deliberate ligand design strategy to enhance receptor affinity. The key takeaway from a design perspective is that hydroxylation at the 4-position significantly increases polarity, a crucial factor in determining a drug's ability to reach central targets.

Preclinical and in Vitro Investigation of 4 Hydroxy Clonidine Hydrochloride S Biochemical Properties

In Vitro Studies on Cellular Models

The in vitro metabolism of clonidine (B47849), leading to the formation of its main metabolite, 4-hydroxy clonidine hydrochloride, has been investigated using various cellular models, including human liver microsomes (HLMs) and hepatocytes. These studies are crucial for understanding the biochemical pathways involved in the drug's transformation within the body.

In studies utilizing pooled human liver microsomes, the formation of 4-hydroxyclonidine (B1212182) is a primary metabolic pathway. nih.gov Research has shown that several cytochrome P450 (CYP) enzymes are involved in this process. Specifically, five P450 enzymes—CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5—have been identified as catalysts for the 4-hydroxylation of clonidine. nih.gov Among these, CYP2D6 is responsible for approximately two-thirds of this metabolic activity. nih.gov The kinetic parameters for this reaction in HLM have been determined, with a Michaelis-Menten constant (Km) of 23.0 ± 2.6 μM and a maximum velocity (Vmax) of 52.1 ± 2.1 pmol/nmol P450/min. nih.gov

The significant role of CYP2D6 in clonidine metabolism highlights the potential for interindividual variability in drug clearance due to the genetic polymorphism of this enzyme. nih.gov This variability could contribute to the wide range of effective doses observed in clinical practice. nih.gov While in vitro studies provide valuable insights, it is important to note that the clonidine concentrations used in these experiments are often significantly higher than therapeutic levels. nih.gov

Formation Kinetics in Recombinant Enzyme Systems

To further elucidate the specific roles of individual cytochrome P450 enzymes in the metabolism of clonidine, studies have been conducted using recombinant enzyme systems. These systems allow for the investigation of a single enzyme's activity in isolation.

Research with 17 different cDNA-expressed P450 enzymes confirmed that CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 are all capable of producing 4-hydroxyclonidine. nih.gov The rank order of the formation rate per nanomole of P450 per minute was determined to be CYP2D6 > CYP1A2 > CYP3A4 > CYP1A1 > CYP3A5. nih.gov

In a focused examination of recombinant CYP2D6, the enzyme exhibited a Km of 10.3 ± 0.7 μM and a Vmax of 26.1 ± 0.5 nmol/nmol P450/min for the 4-hydroxylation of clonidine. nih.gov These findings from recombinant systems corroborate the results from human liver microsomes, solidifying the primary role of CYP2D6 in the formation of 4-hydroxyclonidine. nih.gov

| Enzyme System | Km (μM) | Vmax |

| Human Liver Microsomes | 23.0 ± 2.6 | 52.1 ± 2.1 pmol/nmol P450/min |

| Recombinant CYP2D6 | 10.3 ± 0.7 | 26.1 ± 0.5 nmol/nmol P450/min |

Subcellular Distribution and Localization in Biological Systems

Following administration, clonidine is approximately 20-40% bound to plasma proteins, mainly albumin. drugbank.comderangedphysiology.com It has a volume of distribution reported to be in the range of 1.7-2.9 L/kg, indicating that it distributes into tissues. drugbank.comderangedphysiology.com Clonidine is also known to cross the blood-brain barrier in rats and the placental barrier. fda.gov

While specific studies on the subcellular distribution of this compound are limited, the primary site of its formation is the liver. drugbank.comnih.gov Following its formation, it would enter circulation and be distributed throughout the body before being eliminated, primarily through the kidneys.

Animal Model Studies Focused on Metabolism and Distribution

Animal models, particularly rats, have been instrumental in studying the metabolism and distribution of clonidine and its metabolites. nih.govnih.gov These studies provide a means to investigate the in vivo processes that complement the findings from in vitro assays.

Identification and Quantitation in Biological Fluids and Tissues

Sensitive and specific analytical methods, such as gas-liquid chromatography (GLC) with electron-capture detection, have been developed to quantify clonidine in biological samples like plasma and urine. nih.gov These methods have been crucial for tracking the time course of the drug's concentration in the body. For instance, one method allowed for the quantification of as little as 25 pg of clonidine per ml in a 4-ml plasma sample. nih.gov

In rats, neurochemical changes following the administration of certain drugs can be measured in different brain regions, indicating the distribution of the administered compound or its metabolites. nih.gov Furthermore, methods have been established for the analysis of clonidine in various biological tissues and body fluids, including the brain and liver of rats. nih.gov

Tissue-Specific Metabolic Differences

While the liver is the primary site of clonidine metabolism, the distribution of the drug and its metabolites to other tissues is a critical aspect of its pharmacology. drugbank.comnih.gov Studies in rats have examined the effects of clonidine on neurotransmitter levels in different brain regions, such as the amygdala and septum. nih.gov This suggests that both the parent drug and potentially its metabolites are present and may have activity in the central nervous system of this animal model. However, specific comparative studies on the metabolic rates and pathways of this compound formation in different tissues are not extensively detailed in the provided information.

Biochemical Characterization of Metabolite Inactivity

A key aspect of understanding the pharmacological profile of a drug is to characterize the activity of its metabolites. In the case of clonidine, its major metabolite, 4-hydroxyclonidine, is generally considered to be inactive. nih.govderangedphysiology.com

Future Research Directions and Emerging Applications of 4 Hydroxy Clonidine Hydrochloride in Chemical Biology

Development of Novel Analytical Assays for Metabolic Profiling

The quantification of 4-hydroxy clonidine (B47849) hydrochloride and its parent compound, clonidine, is crucial for understanding its metabolic profile. Various analytical techniques have been developed for this purpose, each with its own advantages. High-performance liquid chromatography (HPLC) is a widely used method, often coupled with UV detection. nih.govscispace.com For enhanced sensitivity and selectivity, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed. nih.govslideshare.net

A sensitive HPLC-UV method has been developed for the determination of clonidine in mouse plasma, utilizing a reversed-phase C18 column and a mobile phase of 0.1% diethylamine/acetonitrile (B52724) (70:30, v/v) at pH 8. nih.gov The detection was set at 210 nm, with tizanidine (B1208945) used as an internal standard. nih.gov This method demonstrated good separation and was successfully applied to a pharmacokinetic study. nih.gov Another HPLC method utilized a microcolumn liquid chromatograph with a non-polar sorbent and a linear gradient mobile phase of acetonitrile and buffer solution. researchgate.net

LC-MS methods offer high sensitivity and are particularly useful for analyzing biological samples. researchgate.net One such method for the simultaneous quantification of clonidine, morphine, and its metabolites in human plasma involved solid-phase extraction and separation on an Inertsil ODS-3 column with a formic acid gradient. researchgate.net Detection was achieved using tandem mass spectrometry with an electrospray ionization (ESI) interface in the positive ion mode. researchgate.net The lower limit of quantification for clonidine in this assay was 0.25 ng/mL. researchgate.netnih.gov

Other analytical approaches include spectrophotometry, potentiometry, and capillary electrophoresis. nih.govresearchgate.netmoca.net.ua Spectrophotometric methods often involve the formation of ion-pair complexes to produce a colored solution that can be measured. moca.net.uanih.gov For instance, a method using 1,2-naphthoquinone-4-sulphonic acid (NQS) in a basic medium has been developed. moca.net.ua

Future development in analytical assays will likely focus on improving throughput, reducing sample volume requirements, and enhancing sensitivity to detect ever-lower concentrations of 4-hydroxy clonidine and other metabolites in various biological matrices.

Table 1: Analytical Methods for Clonidine and its Metabolites

| Analytical Technique | Sample Matrix | Key Features | Reference(s) |

| HPLC-UV | Mouse Plasma | Reversed-phase C18 column, isocratic elution, UV detection at 210 nm. | nih.gov |

| HPLC | Pharmaceutical Preparations | Microcolumn with non-polar sorbent, gradient elution. | researchgate.net |

| LC-MS/MS | Human Plasma | Solid-phase extraction, ESI in positive ion mode, multiple-reaction monitoring. | researchgate.netnih.gov |

| Spectrophotometry | Pharmaceutical Preparations | Ion-pair formation with NQS, measurement at 475 nm. | moca.net.ua |

| GC-MS | Biological Fluids | High selectivity and sensitivity. | nih.gov |

| Capillary Electrophoresis | Pharmaceutical Preparations | Alternative separation technique. | moca.net.ua |

| Potentiometry | Pharmaceutical Preparations | Use of ion-selective electrodes. | researchgate.net |

Elucidation of Unidentified Metabolic Pathways

The metabolism of clonidine to 4-hydroxy clonidine is a primary pathway, but other metabolic routes exist and are not fully characterized. drugbank.comderangedphysiology.com Clonidine is metabolized in the liver, with a portion of the drug being excreted unchanged in the urine. derangedphysiology.commedscape.com The main metabolic reaction is the 4-hydroxylation of clonidine. drugbank.com

Studies in dogs have identified several metabolites in urine, including unchanged clonidine, p-hydroxy-clonidine, and dichlorophenylguanidine. nih.gov Three additional metabolites were also detected: 1-(2,6-dichloro-4-hydroxyphenyl)-guanidine, 2-[(2,6-dichlorophenyl)-imino-a1-imidazolidine-4-one, and 2-[2,6-dichloro-4-hydroxyphenyl)-imino]-imidazolidine-4-one. nih.gov This suggests that the splitting of the imidazolidine (B613845) ring and hydroxylation of the phenyl ring are two principal metabolic routes. nih.gov A comparison of metabolic patterns in dogs, rats, and humans revealed that while all three species eliminate the same six identified compounds, the relative amounts differ. nih.gov Humans excrete a significant portion of clonidine unchanged. nih.gov

The cytochrome P450 (CYP) enzyme system is heavily involved in clonidine metabolism. In vitro studies have shown that several CYP isoforms contribute to the 4-hydroxylation of clonidine. nih.govnih.gov Specifically, CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 have been identified as catalysts for the formation of 4-hydroxyclonidine (B1212182). nih.govdrugbank.comnih.gov Further investigations have confirmed that CYP2D6 is the primary enzyme responsible, accounting for approximately two-thirds of this metabolic activity in human liver microsomes. nih.govnih.gov

Future research should aim to definitively identify all metabolites of clonidine and quantify their formation in different populations. This will provide a more complete picture of its metabolic fate and could help explain inter-individual variability in response to the parent drug.

Role of 4-Hydroxy Clonidine in Mechanistic Toxicology Studies (excluding safety profiles)

While 4-hydroxy clonidine is generally considered an inactive metabolite, its role in mechanistic toxicology warrants further investigation. derangedphysiology.com The parent compound, clonidine, exerts its effects primarily through agonism at α2-adrenergic receptors in the central nervous system. medscape.comnih.gov An overdose of clonidine can lead to a complex toxidrome characterized by initial hypertension followed by hypotension, bradycardia, respiratory depression, and miosis. medscape.comnih.gov

The metabolism of clonidine by the CYP450 system is a key factor in its disposition. nih.gov Although 4-hydroxy clonidine itself is not believed to be pharmacologically active due to its inability to cross the blood-brain barrier, the process of its formation and the enzymes involved could be relevant to drug-drug interactions. derangedphysiology.comwikipedia.org For instance, substances that inhibit or induce the activity of CYP2D6, the primary enzyme metabolizing clonidine, could alter the plasma concentrations of the parent drug and potentially influence its toxicological profile. nih.govnih.gov

Further research could explore whether 4-hydroxy clonidine has any off-target effects or if it can be used as a biomarker for specific types of clonidine-related toxicity. Understanding the complete metabolic and toxicological profile of all clonidine metabolites is essential for a comprehensive assessment of the drug's mechanisms of action and potential for adverse effects.

Utilization as a Biochemical Probe for Enzyme Activity

Given that the formation of 4-hydroxy clonidine is primarily mediated by the cytochrome P450 enzyme CYP2D6, this metabolite can serve as a valuable biochemical probe to assess the activity of this specific enzyme. nih.govnih.gov In vitro studies using human liver microsomes and recombinant P450 enzymes have established the kinetics of clonidine 4-hydroxylation. nih.gov

In these experiments, the rate of 4-hydroxyclonidine formation is measured to determine the enzymatic activity. nih.gov Such assays can be used to screen for potential inhibitors or inducers of CYP2D6, which is crucial for predicting drug-drug interactions. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), for clonidine 4-hydroxylation have been determined in both human liver microsomes and with recombinant CYP2D6. nih.gov

The development of robust and reliable analytical methods to quantify 4-hydroxy clonidine is essential for its use as a biochemical probe. slideshare.net The use of deuterated internal standards for both clonidine and 4-hydroxy clonidine in LC-MS analyses improves the accuracy and precision of these measurements. nih.gov

By using 4-hydroxy clonidine formation as a specific marker for CYP2D6 activity, researchers can investigate the impact of genetic polymorphisms in the CYP2D6 gene on clonidine metabolism. This can help to explain inter-individual differences in drug response and contribute to the development of personalized medicine approaches.

Advanced Computational Modeling for Metabolic Prediction

Computational modeling is an increasingly important tool in predicting drug metabolism and pharmacokinetic properties. nih.gov These in silico methods can help to identify potential metabolic pathways and predict the formation of metabolites like 4-hydroxy clonidine. nih.gov

For clonidine, computational models can be used to simulate its interaction with various CYP450 enzymes. By understanding the structural basis of these interactions, it may be possible to predict which isoforms are most likely to be involved in its metabolism. This can complement and guide in vitro and in vivo studies. nih.gov

Machine learning models, trained on large datasets of compounds with known metabolic profiles, are being developed to predict the metabolic fate of new drug candidates. nih.gov These models can take into account various molecular features to predict metabolic stability and inhibition of CYP enzymes. nih.gov However, the accuracy of these predictions is dependent on the quality and diversity of the training data. nih.gov

For 4-hydroxy clonidine, computational tools could be used to:

Predict its potential to interact with other enzymes or transporters.

Model its physicochemical properties, such as its lipophilicity, which influences its ability to cross biological membranes. derangedphysiology.com

Explore the potential for further metabolism into other, as yet unidentified, compounds.

The integration of computational modeling with experimental data will be key to building a comprehensive understanding of the metabolism and disposition of clonidine and its metabolites.

Q & A

Q. Validation :

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in 4-Hydroxy Clonidine studies?

- Tools :

- Nonlinear regression (e.g., Hill equation) for EC50/IC50 determination.

- One-way ANOVA with Tukey’s test for multi-group comparisons (e.g., metabolic inhibition across CYP isoforms) .

- Reporting : Include SEM for biological replicates and 95% confidence intervals for pharmacokinetic parameters .

Q. How can inter-laboratory variability in HPLC results be minimized?

- Standardization :

- Use identical column batches (e.g., Kromasil C18) and mobile phase suppliers.

- Validate methods using reference standards from accredited agencies (e.g., USP clonidine hydrochloride) .

- Share raw chromatograms and integration parameters (e.g., peak area thresholds) across collaborators .

Toxicity & Safety Profiling

Q. What preclinical models are suitable for acute toxicity testing of this compound?

- Rodent Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.